molecular formula C8H11NO4S B1604715 3,4-Dimethoxybenzenesulfonamide CAS No. 63624-27-1

3,4-Dimethoxybenzenesulfonamide

Cat. No.: B1604715
CAS No.: 63624-27-1
M. Wt: 217.24 g/mol
InChI Key: MEZNPUULYGXXFL-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two methoxy groups at the 3- and 4-positions and a sulfonamide (-SO$2$NH$2$) functional group. This compound serves as a key scaffold in medicinal chemistry, particularly in the development of antiviral agents , enzyme inhibitors , and hypoxia-inducible factor (HIF) pathway modulators . Its structural versatility allows for modifications at the sulfonamide nitrogen or the aromatic ring, enabling tailored interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 3,4-dimethoxyaniline with chlorosulfonic acid, followed by the subsequent reaction with ammonia to form the sulfonamide. The reaction conditions typically involve:

    Sulfonation: Reacting 3,4-dimethoxyaniline with chlorosulfonic acid at low temperatures to form the sulfonyl chloride intermediate.

    Ammonolysis: Treating the sulfonyl chloride intermediate with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation and ammonolysis processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3,4-Dimethoxybenzenesulfonamide serves as a crucial precursor in the synthesis of various organic compounds. Its sulfonamide group allows for versatile reactions that facilitate the formation of more complex structures used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

ApplicationDescription
PrecursorUsed in the synthesis of pharmaceuticals and agrochemicals.
Reaction TypeParticipates in nucleophilic substitution and coupling reactions.
YieldAchieves significant yields when used as a starting material.

Biological Research

Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. This property is particularly valuable in pharmacology where inhibiting specific enzymes can lead to therapeutic effects.

  • Mechanism of Action : The compound interacts with enzyme active sites, mimicking natural substrates and blocking enzymatic activity, which can disrupt metabolic pathways.

Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal explored the compound's efficacy against specific enzymes involved in inflammatory pathways. The results demonstrated significant inhibitory activity, suggesting potential for anti-inflammatory drug development.

Medicinal Applications

Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially leading to bactericidal effects.

  • Pharmacological Studies : Various studies have reported its effectiveness against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for creating polymers and coatings with specific functionalities.

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Research indicates that similar compounds exhibit varied bioavailability and metabolic stability.

  • Safety Profile : While generally considered safe at therapeutic doses, it may cause skin irritation or serious eye irritation upon exposure .

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Varied Substituents

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities References
3,4-Dimethoxybenzenesulfonamide (Parent compound) -NH$2$ at sulfonamide; 3,4-OCH$3$ on benzene Scaffold for antiviral agents; foundational structure for SAR studies
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide 3,4-F on phenyl ring; 3,4-OCH$_3$ on benzene Dihedral angle: 66.05° between rings; stabilized by N–H⋯O hydrogen bonds (1D chain)
N-Cyclobutyl-3,4-dimethoxy-N-(2-nitrobenzyl)benzenesulfonamide (6c) Cyclobutyl and 2-nitrobenzyl groups on sulfonamide N 42% synthesis yield; antiviral activity (structural basis for optimization)
N-Cyclobutyl-N-((2,2-dimethylchroman-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (5m) Chroman ring and cyclobutyl groups on sulfonamide N 99% synthesis yield; enhanced steric bulk for target binding
N-(1,3-Dimethyl-2-oxo-6-phenoxybenzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide Benzimidazol-5-yl group on sulfonamide N IC$_{50}$: 1210.0 against bromodomain-containing protein 1
2,5-Dimethoxybenzenesulfonamide Methoxy groups at 2,5-positions Altered electronic properties due to substituent position; reduced steric hindrance

Key Observations :

  • Substituent Position : Shifting methoxy groups from 3,4- to 2,5-positions (e.g., 2,5-Dimethoxybenzenesulfonamide ) reduces steric hindrance but may diminish target affinity due to altered electronic interactions.
  • N-Substituents : Adding bulky groups (e.g., chroman in 5m or benzimidazol in ) enhances binding to hydrophobic pockets but may reduce solubility. Cyclobutyl groups improve conformational rigidity .

Crystallographic and Stability Insights

  • Crystal Packing : The 3,4-difluorophenyl derivative forms 1D chains via N–H⋯O hydrogen bonds, stabilizing the crystal lattice. In contrast, unsubstituted this compound lacks such interactions, suggesting fluorination improves solid-state stability.
  • Solubility : Methoxy groups enhance solubility in organic solvents (e.g., CDCl$_3$ in NMR studies ), but bulky N-substituents may reduce aqueous solubility.

Biological Activity

3,4-Dimethoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₁N₁O₄S
  • CAS Number : 679488

This compound features a benzene ring substituted with two methoxy groups and a sulfonamide moiety, which contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may benefit therapeutic applications.
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .
  • Antibacterial Properties : Sulfonamides are generally known for their antibacterial effects, suggesting that this compound may also possess similar activity against various bacterial strains .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound significantly reduces cell viability in cancer cell lines such as A549 (non-small cell lung carcinoma) and HUVECs (human umbilical vein endothelial cells). The compound's cytotoxic effects were found to be dose-dependent:

CompoundConcentration (µM)Cell LineCell Viability Reduction (%)
DMBS30A549Significant reduction
DMBS-Me30A549Significant reduction
DMBS-Et30A549Significant reduction

The results indicate that at concentrations of 30 µM, DMBS and its derivatives caused a significant decrease in cell survival rates compared to untreated controls (p < 0.0001) .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial strains. The sulfonamide group is particularly noted for its role in enhancing the compound's antibacterial efficacy .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on PBMCs (peripheral blood mononuclear cells) from healthy donors revealed that treatment with DMBS resulted in reduced cell survival rates in a dose-dependent manner. This suggests potential therapeutic applications in oncology .
  • Mechanism Elucidation : Research indicated that the compound interacts with specific protein kinases and exhibits anti-angiogenic properties comparable to established drugs like pazopanib. This highlights its potential role in cancer treatment by inhibiting angiogenesis .
  • Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound demonstrated superior activity against certain cancer cell lines compared to analogs with fewer methoxy substitutions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-dimethoxybenzenesulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of substituted anilines using 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Inert Atmosphere : To prevent oxidation or hydrolysis of sensitive intermediates (e.g., azetidine or isothiazolidine moieties) .
  • Temperature Control : Reactions often require low temperatures (0–5°C) during coupling steps to minimize side products .
  • Purification : Column chromatography or recrystallization is used to isolate high-purity products, monitored via TLC .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and confirm methoxy group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, this resolves spatial arrangements (e.g., dihedral angles between aromatic rings) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

  • Methodological Answer : The sulfonamide group participates in:

  • Hydrogen Bonding : Acts as a hydrogen bond donor/acceptor, critical for target protein interactions .
  • Electrophilic Substitution : Methoxy groups direct electrophilic attacks to specific positions on the benzene ring .
  • Metal Coordination : The sulfonamide nitrogen can chelate metal ions (e.g., Mn2+^{2+}, Fe2+^{2+}), relevant in catalytic or sensor applications .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What computational tools predict the stability of this compound-metal complexes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic structures to predict binding affinities for metal ions (e.g., Ni2+^{2+}, La3+^{3+}) .
  • QSPR Models : Quantitative structure-property relationship (QSPR) algorithms correlate ligand descriptors (e.g., topological polar surface area) with stability constants (log K) .

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
  • Crystallographic Data : Resolve conformational differences (e.g., dihedral angles between aromatic rings) that alter target binding .
  • Kinetic Studies : Measure inhibition constants (KiK_i) to distinguish between competitive and non-competitive mechanisms .

Properties

IUPAC Name

3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZNPUULYGXXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350450
Record name 3,4-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63624-27-1
Record name 3,4-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dimethoxybenzenesulfonamide
3,4-Dimethoxybenzenesulfonamide
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3,4-Dimethoxybenzenesulfonamide
3,4-Dimethoxybenzenesulfonamide

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